molecular formula C15H27NO3 B598809 Tert-butyl 4-pentanoylpiperidine-1-carboxylate CAS No. 1198286-46-2

Tert-butyl 4-pentanoylpiperidine-1-carboxylate

Cat. No.: B598809
CAS No.: 1198286-46-2
M. Wt: 269.385
InChI Key: HYCQGTNXEHKDLQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-pentanoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-pentanoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pentanoic acid. The reaction is usually carried out under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize byproducts and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 4-pentanoylpiperidine-1-carboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl 4-pentanoylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator depending on the target and the context of the reaction. The pathways involved include binding to active sites and altering the conformation of the target molecules .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-pentanoylpiperidine-1-carboxylate is unique due to its pentanoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts .

Biological Activity

Tert-butyl 4-pentanoylpiperidine-1-carboxylate (TBPP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on TBPP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

TBPP is a piperidine derivative characterized by the presence of a tert-butyl group and a pentanoyl moiety. Its molecular formula is C12H23N1O2C_{12}H_{23}N_{1}O_{2}, and it has notable lipophilicity, which can influence its biological activity and absorption characteristics.

1. Antidepressant and Anxiolytic Effects

Research into similar piperidine derivatives has shown promising antidepressant and anxiolytic properties. For example, compounds like LQFM104 demonstrate serotonergic modulation, suggesting that TBPP may also influence serotonin pathways, which are crucial in mood regulation .

2. Corrosion Inhibition

While not directly related to biological activity in a pharmacological sense, TBPP has been studied for its anticorrosive properties in industrial applications. It exhibited an inhibition efficiency of 91.5% in corrosive environments, indicating potential utility in protective coatings . This aspect highlights the compound's versatility beyond traditional medicinal uses.

The exact mechanisms by which TBPP exerts its biological effects remain to be fully elucidated. However, insights can be drawn from related compounds:

  • Serotonergic Pathways : Similar compounds have been shown to interact with the 5-HT(1A) receptor, leading to anxiolytic effects .
  • Electrochemical Activity : The corrosion inhibition mechanism suggests strong adsorption properties on metal surfaces, which may parallel how TBPP interacts with biological membranes.

Case Study: Anxiolytic Activity

A study investigating piperazine derivatives revealed that modifications similar to those found in TBPP could lead to significant anxiolytic effects without impairing locomotor activity in test subjects. This suggests a favorable side effect profile for potential therapeutic applications .

Research on Corrosion Inhibition

Another study focused on the electrochemical properties of TBPP analogs demonstrated their effectiveness as corrosion inhibitors in acidic environments. The findings indicated that the molecular structure plays a crucial role in the adsorption process onto metal surfaces .

Data Tables

Property Value
Molecular FormulaC12H23N1O2C_{12}H_{23}N_{1}O_{2}
Lipophilicity (Log P)2.4
BBB PermeabilityYes
CYP InhibitionNone

Properties

IUPAC Name

tert-butyl 4-pentanoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-5-6-7-13(17)12-8-10-16(11-9-12)14(18)19-15(2,3)4/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCQGTNXEHKDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678100
Record name tert-Butyl 4-pentanoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198286-46-2
Record name tert-Butyl 4-pentanoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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